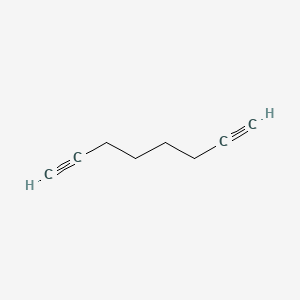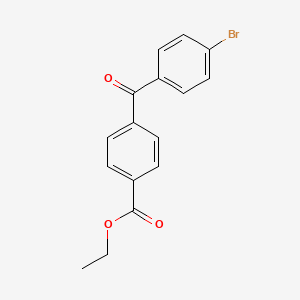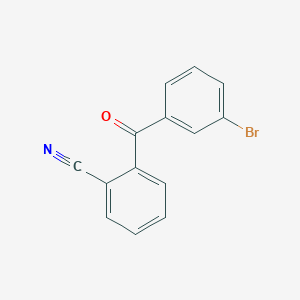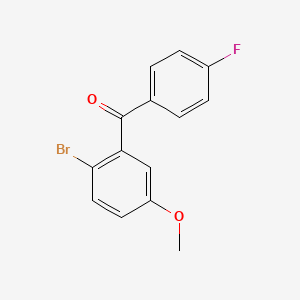
1,7-Octadiyne
Descripción general
Descripción
1,7-Octadiyne is an organic compound with the molecular formula C₈H₁₀. It is a linear alkyne with two triple bonds located at the first and seventh positions of the carbon chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mecanismo De Acción
Target of Action
1,7-Octadiyne is a terminal bis-alkyne It has been reported to interact with uranium (iv) vinyl complexes and frustrated Lewis pairs .
Mode of Action
This compound reacts with frustrated Lewis pair P(o-tolyl)3/B(C6F5)3 by acetylene C-C coupling to yield a zwitterionic product . This suggests that this compound can participate in reactions involving the formation of new carbon-carbon bonds.
Biochemical Pathways
It has been used in environmental activity-based protein profiling for function-driven enzyme discovery from natural communities . This suggests that this compound may interact with certain enzymes and potentially influence their activity.
Pharmacokinetics
Its molecular weight is 106.1650 , which could influence its absorption and distribution
Result of Action
It is known to participate in the formation of uranium (IV) vinyl complexes and to yield a zwitterionic product when reacting with a frustrated Lewis pair . These reactions suggest that this compound may influence the formation of new chemical structures.
Action Environment
It is known that this compound is a liquid at room temperature , and its storage temperature is recommended to be 2-8°C . These factors could potentially influence its stability and reactivity.
Análisis Bioquímico
Biochemical Properties
1,7-Octadiyne plays a significant role in biochemical reactions, particularly as a bifunctional enzyme probe. It interacts with enzymes such as ammonia monooxygenases and alkane monooxygenases. These interactions are facilitated through a highly specific alkyne-azide cycloaddition reaction, enabling the fluorescent or biotin labeling of cells harboring active enzymes . This labeling helps in the detection and study of these enzymes in various biochemical processes.
Cellular Effects
This compound influences various cellular processes, particularly in ammonia- and alkane-oxidizing bacteria. It is used to label cells that harbor active ammonia and alkane monooxygenases, which are crucial for the aerobic oxidation of ammonia and methane . This labeling helps in understanding the distribution and activity of these enzymes within the cells, providing insights into cell signaling pathways and gene expression related to these metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. It participates in the formation of uranium (IV) vinyl complexes and reacts with frustrated Lewis pairs by acetylene C-C coupling to yield zwitterionic products . These interactions highlight the compound’s role in enzyme inhibition or activation and its impact on gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can be used in activity-based protein profiling protocols, which allow for the cultivation-independent detection of specific bacteria over time . This helps in understanding the temporal dynamics of enzyme activity and cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher dosages may lead to toxic or adverse effects, while lower dosages might be insufficient to elicit a significant response. The compound’s role in enzyme interactions and metabolic processes necessitates careful dosage optimization to avoid threshold effects and ensure accurate results in studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the oxidation of ammonia and methane. It interacts with enzymes such as ammonia monooxygenases and alkane monooxygenases, playing a crucial role in the aerobic oxidation processes . These interactions affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for studying the compound’s biochemical effects.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with specific enzymes and proteins. The compound is used as a bifunctional enzyme probe, enabling the fluorescent or biotin labeling of cells harboring active enzymes . This labeling reveals the subcellular localization of the tagged proteins, providing insights into the compound’s activity and function within different cellular compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Octadiyne can be synthesized through several methods:
-
Alkyne Coupling Reactions: : One common method involves the coupling of terminal alkynes using catalysts such as palladium or copper. For example, the Glaser coupling reaction can be employed, where terminal alkynes are oxidatively coupled in the presence of a copper(I) catalyst and an oxidant like oxygen or air.
-
Dehydrohalogenation: : Another method involves the dehydrohalogenation of 1,7-dihaloalkanes. This reaction typically uses a strong base such as potassium tert-butoxide to eliminate hydrogen halides and form the alkyne.
Industrial Production Methods
Industrial production of this compound often involves large-scale coupling reactions using efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
1,7-Octadiyne undergoes various types of chemical reactions:
Oxidation
Oxidative Cleavage: The triple bonds in this compound can be cleaved by strong oxidizing agents such as ozone (ozonolysis) or potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction
Hydrogenation: The compound can be hydrogenated using catalysts like palladium on carbon (Pd/C) to form 1,7-octadiene or fully saturated 1,7-octane, depending on the reaction conditions.
Substitution
Nucleophilic Substitution: The terminal alkynes can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted alkynes.
Common Reagents and Conditions
Catalysts: Palladium, copper, and nickel catalysts are commonly used in reactions involving this compound.
Solvents: Organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethanol are frequently used.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
Hydrogenation: 1,7-Octadiene or 1,7-Octane.
Oxidation: Carboxylic acids or ketones.
Substitution: Substituted alkynes.
Aplicaciones Científicas De Investigación
1,7-Octadiyne has several applications in scientific research:
Chemistry
Cross-Coupling Reactions: It is used as a building block in cross-coupling reactions to synthesize more complex molecules.
Polymerization: The compound can be polymerized to form polyacetylenes, which have interesting electronic properties.
Biology
Bioconjugation: this compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules via click chemistry.
Medicine
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring alkyne functionalities.
Industry
Material Science: The compound is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Hexadiyne: Another linear alkyne with two triple bonds, but with a shorter carbon chain.
1,9-Decadiyne: A similar compound with a longer carbon chain.
1,3-Butadiyne: A shorter alkyne with two triple bonds.
Uniqueness
1,7-Octadiyne is unique due to its specific chain length and the positioning of the triple bonds, which confer distinct reactivity and properties compared to other alkynes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
octa-1,7-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h1-2H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOJWVLXZNRKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061233 | |
| Record name | 1,7-Octadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-84-1 | |
| Record name | 1,7-Octadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Octadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Octadiyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Octadiyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-Octadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octa-1,7-diyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-OCTADIYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2DJ8KFZ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)
![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)




